4-(Diethylamino)benzophenone 4-(Diethylamino)benzophenone
Brand Name: Vulcanchem
CAS No.: 18127-87-2
VCID: VC21052986
InChI: InChI=1S/C17H19NO/c1-3-18(4-2)16-12-10-15(11-13-16)17(19)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
SMILES: CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol

4-(Diethylamino)benzophenone

CAS No.: 18127-87-2

Cat. No.: VC21052986

Molecular Formula: C17H19NO

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

4-(Diethylamino)benzophenone - 18127-87-2

Specification

CAS No. 18127-87-2
Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
IUPAC Name [4-(diethylamino)phenyl]-phenylmethanone
Standard InChI InChI=1S/C17H19NO/c1-3-18(4-2)16-12-10-15(11-13-16)17(19)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Standard InChI Key IDLJKTNBZKSHIY-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

4-(Diethylamino)benzophenone (CAS: 18127-87-2) is an organic compound with the molecular formula (C₂H₅)₂NC₆H₄COC₆H₅ and a molecular weight of 253.34 g/mol . The structure consists of two benzene rings connected by a carbonyl group, with one benzene ring substituted with a diethylamino group at the para position.

Physical Properties

PropertyValueSource
Physical AppearanceWhite to light yellow solid
Melting Point75-79°C
Molecular Weight253.34 g/mol
SolubilityInsoluble in water, soluble in organic solvents
PubChem ID24869042

The compound features a carbonyl group (C=O) that serves as a chromophore, contributing to its ability to absorb ultraviolet light. This property is particularly significant in its applications as a photoinitiator and UV filter.

Synthesis and Preparation Methods

The synthesis of 4-(Diethylamino)benzophenone typically involves the reaction of benzoyl chloride with N,N-diethylaniline through a Friedel-Crafts acylation reaction . This reaction path is similar to the synthesis routes used for related benzophenone derivatives.

Laboratory Synthesis Route

The laboratory preparation generally follows these steps:

  • Reaction of benzoyl chloride with N,N-diethylaniline in the presence of a Lewis acid catalyst (typically aluminum chloride)

  • Purification through recrystallization from ethanol or other suitable solvents

  • Characterization using spectroscopic methods such as NMR, IR, and mass spectrometry

Spectroscopic Characteristics

Spectroscopic analysis plays a crucial role in the identification and characterization of 4-(Diethylamino)benzophenone. Although specific spectral data for this compound is limited in the search results, its spectroscopic profile can be partially inferred from related benzophenone derivatives.

UV-Visible Spectroscopy

Benzophenone derivatives, including 4-(Diethylamino)benzophenone, exhibit characteristic absorption in the UV-Visible range, which contributes to their applications as UV filters and photoinitiators. The diethylamino substituent typically causes a bathochromic shift (red shift) in the absorption maximum compared to unsubstituted benzophenone .

Applications in Research and Industry

Photoinitiator Applications

Similar to other benzophenone derivatives, 4-(Diethylamino)benzophenone likely functions as a photoinitiator in various polymerization reactions. When exposed to UV light, the compound can generate free radicals through hydrogen abstraction, initiating polymerization reactions .

UV Filter Applications

The structure of 4-(Diethylamino)benzophenone suggests its potential use as a UV filter in sunscreen and cosmetic formulations. Benzophenone derivatives are widely used in sunscreen products due to their ability to absorb in both UVA and UVB ranges .

ApplicationMechanismPotential Use
PhotoinitiatorRadical generation via hydrogen abstractionPolymerization of acrylates and methacrylates
UV FiltrationAbsorption of UVA/UVB radiationSunscreen formulations
Chemical IntermediateVarious organic reactionsSynthesis of dyes and other compounds

Comparison with Related Benzophenone Derivatives

Comparison with 4-(Dimethylamino)benzophenone

4-(Dimethylamino)benzophenone (CAS: 530-44-9) is a structural analog of 4-(Diethylamino)benzophenone with dimethylamino instead of diethylamino substituents. Both compounds share similar applications, but the difference in alkyl chain length on the amino group affects properties such as solubility, melting point, and UV absorption characteristics .

Comparison with 4,4'-Bis(diethylamino)benzophenone

4,4'-Bis(diethylamino)benzophenone (Michler's ethyl ketone, CAS: 90-93-7) differs from 4-(Diethylamino)benzophenone by having diethylamino groups at both para positions of the benzene rings. This structural difference significantly impacts the compound's photochemical properties and applications :

Property4-(Diethylamino)benzophenone4,4'-Bis(diethylamino)benzophenone
Molecular Weight253.34 g/mol324.5 g/mol
StructureOne diethylamino groupTwo diethylamino groups
UV AbsorptionLower wavelength maximumHigher wavelength maximum (λₘₐₓ = 365 nm)
Photobleaching RateNot well documentedFast rate during irradiation

4,4'-Bis(diethylamino)benzophenone demonstrates complete photoinitiating capabilities due to containing both ketone and amine functional groups in its structure . It photobleaches rapidly during irradiation, allowing deeper light penetration, though its photoinitiation efficiency (rate of polymerization per photon absorption rate) is relatively low .

Role in Polymerization Processes

Based on studies of similar compounds, 4-(Diethylamino)benzophenone likely plays a role in photopolymerization processes. When it absorbs UV light, it can promote the polymerization of various monomers, particularly acrylates and methacrylates.

Mechanism of Action

The mechanism of action for 4-(Diethylamino)benzophenone in photopolymerization likely involves:

  • Absorption of UV radiation

  • Excitation to a triplet state

  • Hydrogen abstraction from donor molecules

  • Generation of free radicals that initiate polymerization

This mechanism is similar to that of other benzophenone derivatives used as photoinitiators .

Research Findings and Future Directions

While specific research on 4-(Diethylamino)benzophenone is limited in the provided search results, its structural similarity to other benzophenone derivatives suggests several potential research directions:

  • Optimization of its performance as a photoinitiator in various polymer systems

  • Investigation of its effectiveness as a UV filter in sunscreen formulations

  • Exploration of its potential applications in imaging technologies, similar to how 4,4'-Bis(diethylamino)benzophenone has been used in matrix-assisted laser desorption/ionization (MALDI) for tissue imaging

  • Assessment of its endocrine disrupting potential, as other benzophenone derivatives have been evaluated for such effects

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